molecular formula C11H5F20NO2 B12683787 Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate CAS No. 5081-02-7

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate

Cat. No.: B12683787
CAS No.: 5081-02-7
M. Wt: 563.13 g/mol
InChI Key: IFECPNPXOCVGRS-UHFFFAOYSA-N
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Description

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate (CAS: 5081-02-7) is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated undecanoic acid backbone (C11) with 20 fluorine atoms and an ammonium counterion. Its molecular formula is approximately C11H2F20O2·NH3, derived from its parent acid, 11H-perfluoroundecanoic acid (PFUnDA; CAS: 1765-48-6), which has a molecular weight of 546.13 g/mol .

Properties

CAS No.

5081-02-7

Molecular Formula

C11H5F20NO2

Molecular Weight

563.13 g/mol

IUPAC Name

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate

InChI

InChI=1S/C11H2F20O2.H3N/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33;/h1H,(H,32,33);1H3

InChI Key

IFECPNPXOCVGRS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate typically involves the reaction of a perfluorinated carboxylic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its ammonium salt. The general reaction can be represented as follows:

C11F23COOH+NH4OHC11F23COONH4+H2O\text{C}_{11}\text{F}_{23}\text{COOH} + \text{NH}_4\text{OH} \rightarrow \text{C}_{11}\text{F}_{23}\text{COONH}_4 + \text{H}_2\text{O} C11​F23​COOH+NH4​OH→C11​F23​COONH4​+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities. The final product is typically obtained as a white solid, which is then used in various applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to produce the corresponding perfluorinated carboxylic acid and ammonium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, which facilitate the substitution and hydrolysis processes. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.

    Biology: Employed in studies involving cell membranes due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to form strong interactions with hydrophobic surfaces, making it effective in repelling water and oil. Additionally, its stability and resistance to degradation make it suitable for long-term applications.

Comparison with Similar Compounds

Key Structural and Physical Properties

The following table compares ammonium icosafluoroundecanoate with other perfluorinated carboxylates and derivatives:

Compound Name Chain Length Fluorine Substitution Molecular Weight (g/mol) CAS Number Key Properties
Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate C11 20 F atoms (full substitution) ~564.17* 5081-02-7 Water-soluble ammonium salt; listed in GADSL ; hazards include H302, H314
11H-Perfluoroundecanoic acid (PFUnDA) C11 20 F atoms (full substitution) 546.13 1765-48-6 Melting point: 100–101°C; hazardous (H302, H314)
Ammonium Perfluorononanoate C9 17 F atoms ~466.11† 3658-62-6 Shorter chain length; used in surfactants and coatings
Ammonium octadecafluoro-9-(trifluoromethyl)decanoate C10 18 F atoms + CF3 group 581.12 3658-63-7 Branched fluorinated chain; higher hydrophobicity
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate C11 20 F atoms ~584.23‡ 307-71-1 Potassium salt analog; similar applications but different solubility

*Estimated as parent acid (546.13) + NH4+ (18.04). †Estimated based on perfluorononanoic acid (MW: 464.08) + NH4+. ‡Estimated as parent acid (546.13) + K+ (39.10).

Functional and Regulatory Differences

  • Ammonium icosafluoroundecanoate’s C11 backbone may contribute to environmental persistence .
  • Substituent Effects: The trifluoromethyl (-CF3) group in ammonium octadecafluoro-9-(trifluoromethyl)decanoate enhances hydrophobicity and chemical stability compared to linear perfluorinated chains .
  • Counterion Influence : Ammonium salts generally exhibit higher water solubility than their potassium or acid counterparts, affecting their environmental mobility and industrial applications .
  • Regulatory Status: Ammonium icosafluoroundecanoate is flagged in GADSL for declarable use in automotive components, reflecting concerns over PFAS toxicity and persistence . In contrast, shorter-chain PFAS like ammonium perfluorononanoate face fewer restrictions but are still under review .

Biological Activity

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate (CAS Number: 3014345) is a quaternary ammonium salt characterized by its unique fluorinated chain. This compound has garnered interest due to its potential biological activities and applications in various fields such as biocides and surfactants. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C11H5F20NO2. It possesses a high molecular weight of approximately 464.14 g/mol and is noted for its hydrophobic and lipophobic characteristics due to the extensive fluorination.

PropertyValue
Molecular FormulaC11H5F20NO2
Molecular Weight464.14 g/mol
CAS Number3014345
LogPNot available

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including Ammonium 2,2,3,...-icosafluoroundecanoate, are known for their antimicrobial properties. They function primarily by disrupting microbial cell membranes and inhibiting cellular processes. The specific mechanisms of action include:

  • Membrane Disruption : QACs can integrate into lipid bilayers of microbial membranes leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : They may inhibit key enzymes involved in metabolic processes within microorganisms.

A study highlighted the effectiveness of QACs against a range of pathogens including bacteria and fungi . The biocidal efficacy was attributed to the cationic nature of these compounds which allows them to interact effectively with negatively charged microbial surfaces.

Case Studies

  • Efficacy Against Bacterial Strains : Research has shown that Ammonium 2,2,...-icosafluoroundecanoate exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be low enough to suggest potential use in disinfectants.
  • Impact on Biofilm Formation : Another study examined the effect of this compound on biofilm formation by Pseudomonas aeruginosa. Results indicated that it significantly reduced biofilm biomass compared to control groups .

Toxicological Considerations

While the antimicrobial properties are promising for applications in sanitization and preservation, the toxicological profile must also be considered. Fluorinated compounds can exhibit bioaccumulation potential and may pose environmental risks. Further studies are needed to evaluate the long-term effects on human health and ecosystems.

Applications

The unique properties of Ammonium 2,2,...-icosafluoroundecanoate make it suitable for various applications:

  • Biocide in Industrial Cleaning : Effective against a wide range of microorganisms.
  • Surfactant in Formulations : Enhances wetting and spreading properties in formulations.
  • Potential in Pharmaceutical Applications : Could be explored for drug delivery systems due to its biocompatibility.

Table 2: Applications Overview

Application TypeDescription
BiocideEffective against bacteria and fungi
SurfactantImproves spreading and wetting properties
PharmaceuticalPotential use in drug delivery systems

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